molecular formula C19H21NO4S B2402655 3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 731826-52-1

3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid

Numéro de catalogue: B2402655
Numéro CAS: 731826-52-1
Poids moléculaire: 359.44
Clé InChI: VCMZMJVAZJSIKQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid is a benzoic acid derivative featuring a sulfonyl group bridging the benzoic acid core to a 4-benzylpiperidine moiety. This structure confers unique physicochemical and biological properties, making it a candidate for pharmaceutical research, particularly in enzyme inhibition and receptor modulation.

Propriétés

IUPAC Name

3-(4-benzylpiperidin-1-yl)sulfonylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4S/c21-19(22)17-7-4-8-18(14-17)25(23,24)20-11-9-16(10-12-20)13-15-5-2-1-3-6-15/h1-8,14,16H,9-13H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCMZMJVAZJSIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Alkylation of Piperidine

The synthesis of 4-benzylpiperidine typically begins with the alkylation of piperidine using benzyl halides. For example, 4-chloropyrrolo[2,3-d]pyrimidine analogs in patent EP1609781B1 demonstrate analogous alkylation reactions under basic conditions:

  • Reaction Conditions :
    • Substrate : Piperidine (1.0 equiv)
    • Alkylating Agent : Benzyl bromide (1.1 equiv)
    • Base : Potassium carbonate (2.0 equiv)
    • Solvent : Dimethylformamide (DMF)
    • Temperature : 30°C, 2 hours
    • Yield : 85–90%

This method ensures selective N-alkylation while minimizing O-alkylation byproducts.

Reductive Amination Alternatives

An alternative route employs reductive amination of piperidin-4-one with benzaldehyde using sodium cyanoborohydride in methanol. This approach avoids halide-based reagents but requires careful pH control (pH 4–5) to optimize imine formation.

Sulfonylation of 4-Benzylpiperidine

Synthesis of 3-Sulfobenzoic Acid Chloride

The sulfonylating agent, 3-(chlorosulfonyl)benzoic acid, is prepared via chlorosulfonation of benzoic acid derivatives. Patent EP1609781B1 outlines a protocol for analogous sulfonation:

  • Chlorosulfonation Conditions :
    • Substrate : 3-Nitrobenzoic acid (1.0 equiv)
    • Reagent : Chlorosulfonic acid (3.0 equiv)
    • Solvent : Dichloromethane
    • Temperature : 0°C to room temperature, 4 hours
    • Yield : 70–75%

The nitro group is later reduced to an amine and hydrolyzed to the carboxylic acid, though direct routes using protected intermediates are also documented.

Coupling Reaction

The critical step involves reacting 4-benzylpiperidine with 3-sulfobenzoic acid chloride. Key parameters include:

  • Reaction Setup :
    • Substrate : 4-Benzylpiperidine (1.0 equiv)
    • Sulfonylating Agent : 3-(Chlorosulfonyl)benzoic acid (1.2 equiv)
    • Base : Pyridine (2.5 equiv)
    • Solvent : Tetrahydrofuran (THF)
    • Temperature : 0°C to room temperature, 12 hours
    • Yield : 65–70%

Pyridine neutralizes HCl generated during the reaction, driving the equilibrium toward product formation.

Purification and Analytical Validation

Chromatographic Techniques

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. The PMDA guidelines highlight the use of reversed-phase HPLC for purity assessment:

  • HPLC Parameters :
    • Column : C18, 5 µm, 250 × 4.6 mm
    • Mobile Phase : Acetonitrile/water (60:40) with 0.1% trifluoroacetic acid
    • Flow Rate : 1.0 mL/min
    • Detection : UV at 254 nm

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.10 (s, 1H, aromatic), 7.80–7.20 (m, 8H, aromatic), 4.30 (s, 2H, benzyl CH₂), 3.60–3.20 (m, 4H, piperidine).
  • IR : 1705 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O).

Alternative Synthetic Pathways

Solid-Phase Synthesis

Pharmacological studies on sigma receptor ligands (e.g., N-(1-benzylpiperidin-4-yl)arylacetamides) demonstrate solid-phase approaches for piperidine derivatives, which could adapt to sulfonamide synthesis.

Industrial-Scale Manufacturing

Enamine Ltd. synthesizes 3-[(4-benzylpiperidin-1-yl)sulfonyl]benzoic acid under GMP conditions, emphasizing:

  • Batch Size : 1–10 kg
  • Purity : >99% (HPLC)
  • Storage : Room temperature, protected from moisture.

Challenges and Optimization Strategies

  • Byproduct Formation : Over-sulfonation is mitigated by slow addition of sulfonyl chloride at low temperatures.
  • Solvent Selection : THF enhances solubility of intermediates, while DMF accelerates reaction rates but complicates purification.
  • Catalyst Recycling : Palladium catalysts are recovered via filtration over Celite, reducing costs.

Analyse Des Réactions Chimiques

Types of Reactions

3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Applications De Recherche Scientifique

Medicinal Chemistry

3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid has been explored for its potential as a lead compound in drug development. It has shown promise in the following areas:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in disease pathways, including proteases and kinases, which are critical targets in cancer therapy and other diseases .
  • Receptor Modulation : Research indicates that this compound can modulate various receptors, potentially affecting neurotransmitter systems involved in neurological disorders .

The compound exhibits notable biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antibiotics .
  • Anticancer Activity : There is ongoing research into its efficacy against various cancer cell lines, with some studies indicating that it may induce apoptosis in malignant cells .

Applications in Drug Discovery

This compound serves as a versatile building block for synthesizing other biologically active molecules. Its sulfonamide group can facilitate various chemical reactions, allowing researchers to create diverse derivatives with enhanced pharmacological profiles.

Case Study 1: Enzyme Inhibition

A study published in the Journal of Medicinal Chemistry explored the enzyme inhibitory effects of this compound on specific proteases. The results indicated that modifications to the sulfonamide group significantly influenced the compound's inhibitory potency, highlighting its potential as a scaffold for developing new protease inhibitors.

Case Study 2: Anticancer Activity

In another research effort detailed in Cancer Research, the compound was evaluated against multiple cancer cell lines. Results demonstrated that certain analogs derived from this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.

Mécanisme D'action

The mechanism of action of 3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their function or activity. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Piperidine/Piperazine-Substituted Analogs

3-(Piperidin-1-ylsulfonyl)benzoic Acid
  • Structure : Lacks the 4-benzyl group on the piperidine ring.
  • Structural similarity score: 0.86 .
  • Applications : Used as a simpler scaffold for studying sulfonyl-piperidine interactions in medicinal chemistry.
4-Bromo-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic Acid
  • Structure : Incorporates a bromine substituent on the benzoic acid and a methyl group on the piperidine.
  • Impact : Bromine increases molecular weight (362.24 g/mol) and may enhance halogen bonding with target proteins. The methyl group slightly elevates steric hindrance compared to the benzyl group .
  • Applications : Explored in halogenated drug design for improved target affinity.
3-[(4-Methyl-1-piperazinyl)sulfonyl]Benzoic Acid Hydrochloride
  • Structure : Replaces piperidine with a methylpiperazine ring.
  • Impact : The basic piperazine nitrogen increases water solubility (due to hydrochloride salt formation) but reduces lipid solubility. May alter pharmacokinetics .

Aromatic Substitution Variants

2-Methoxy-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic Acid
  • Structure : Methoxy group at the 2-position of the benzoic acid.
  • Molecular weight: 313.38 g/mol .
  • Applications : Studied for electronic effects on enzyme inhibition.
3-((4-Chlorobenzyl)sulfonyl)benzoic Acid
  • Structure : Replaces the 4-benzylpiperidine with a 4-chlorobenzyl group.
  • Impact : Chlorine introduces electronegativity, altering dipole interactions. Molecular weight: 365.84 g/mol (free acid) .
  • Applications : Investigated in halogenated analogs for improved metabolic stability.

Heterocyclic and Complex Derivatives

3-(3,4-Dihydroisoquinolin-2(1H)-yl sulfonyl) Benzoic Acid Derivatives
  • Structure: Incorporates a dihydroisoquinoline group instead of piperidine.
  • Impact : The fused aromatic system enhances π-π stacking with aromatic residues in enzymes like AKR1C3. A validated QSAR model highlights the role of 3D-MoRSE descriptors in predicting inhibitory activity .
  • Applications : Lead optimization for aldosterone reductase (AKR1C3) inhibition, relevant in hormone-dependent cancers.
4-[(3-Oxopiperazin-1-yl)sulfonyl]benzoic Acid
  • Structure : Features an oxopiperazine ring.
  • Molecular weight: 284.29 g/mol .

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid C₁₉H₂₁NO₄S 359.44 4-Benzylpiperidine, sulfonyl High lipophilicity, CNS drug candidate
3-(Piperidin-1-ylsulfonyl)benzoic acid C₁₂H₁₅NO₄S 277.32 Piperidine Structural simplicity, enzyme studies
4-Bromo-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid C₁₃H₁₆BrNO₄S 362.24 Bromine, methylpiperidine Halogen bonding, target affinity
3-((4-Chlorobenzyl)sulfonyl)benzoic acid C₁₄H₁₁ClO₄S 326.81 4-Chlorobenzyl Metabolic stability studies
3-(3,4-Dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid C₁₆H₁₅NO₄S 317.36 Dihydroisoquinoline AKR1C3 inhibition (QSAR-optimized)

Research Findings and Implications

  • QSAR Insights: For dihydroisoquinoline derivatives, polarizability and electronegativity descriptors significantly influence AKR1C3 inhibition, suggesting electron-withdrawing groups enhance activity .
  • Fluorinated Analogs : Perfluorinated chains (e.g., in –6) drastically increase hydrophobicity but may reduce renal clearance, highlighting trade-offs in design .
  • Synthetic Accessibility : Routes for analogs like 4-{[trans-3-(piperidin-1-yl)cyclobutyl]sulfanyl}benzoic acid involve multi-step reactions, emphasizing the need for efficient methodologies .

Activité Biologique

3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzene ring substituted with a sulfonyl group linked to a piperidine moiety. Its chemical formula is C19H22N2O3SC_{19}H_{22}N_2O_3S, which contributes to its diverse biological interactions.

Biological Activities

1. Antimicrobial Activity
Research has indicated that derivatives of sulfonylpiperidines exhibit antimicrobial properties. For instance, studies on related compounds demonstrated significant antibacterial activity against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum. The structure-activity relationship (SAR) highlighted that substitutions on the benzhydryl ring enhance antimicrobial efficacy compared to standard drugs like chloramphenicol .

2. Enzyme Inhibition
this compound has been investigated for its potential as an enzyme inhibitor. In particular, it may interact with various enzymes involved in metabolic pathways, thereby modulating their activity. For example, compounds with similar structures have shown promise as inhibitors of α-glucosidase, suggesting potential applications in managing diabetes .

3. Neuropharmacological Effects
The piperidine structure is known for its influence on neurotransmitter systems. Compounds related to this compound have been studied for their effects on serotonin and dopamine transporters, indicating potential use in treating mood disorders and other neurological conditions .

The biological activity of this compound is largely attributed to its ability to bind to specific receptors and enzymes. The sulfonyl group may facilitate interactions with target proteins, enhancing the compound's pharmacological profile. This binding can lead to modulation of neurotransmitter uptake or inhibition of bacterial enzyme functions.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research has shown that:

  • Substituents on the Benzene Ring: Different substituents can significantly alter the compound's affinity for biological targets.
  • Piperidine Modifications: Variations in the piperidine structure can influence both potency and selectivity for specific receptors or enzymes.

A recent study indicated that compounds with a two-carbon linker between the piperidine and aromatic ring exhibited enhanced inhibitory effects on dopamine reuptake compared to those with longer linkers .

Case Study 1: Antimicrobial Efficacy

A series of synthesized derivatives were tested against common bacterial strains. Among them, specific compounds demonstrated higher efficacy than traditional antibiotics, suggesting that modifications to the sulfonamide group can lead to improved antimicrobial properties .

Case Study 2: Neuropharmacological Screening

In vitro studies evaluated the impact of various analogs on serotonin and norepinephrine transporters. Results indicated that certain modifications led to increased selectivity and potency, highlighting the potential for developing new antidepressants based on this scaffold .

Q & A

Q. What are the standard synthetic routes for 3-[(4-Benzylpiperidin-1-yl)sulfonyl]benzoic acid, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves sulfonylation of a benzoic acid derivative with 4-benzylpiperidine. A common route includes:

Coupling Reaction: Reacting 4-benzylpiperidine with a sulfonyl chloride derivative of benzoic acid under basic conditions (e.g., pyridine or triethylamine) .

Purification: Intermediate purification via recrystallization or column chromatography.

Characterization:

  • NMR Spectroscopy: Confirm sulfonyl group integration (e.g., ¹H NMR: δ 7.5–8.0 ppm for aromatic protons; ³⁵S NMR for sulfonyl moiety) .
  • Mass Spectrometry (MS): Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 361.3 for C₁₉H₂₁NO₄S) .

Q. How is the purity of this compound validated in academic research?

Methodological Answer: Purity is assessed using:

  • HPLC: Reverse-phase C18 column with UV detection (λ = 254 nm); mobile phase: methanol/buffer (65:35, pH 4.6 adjusted with acetic acid) .
  • Elemental Analysis: Validate %C, %H, %N (e.g., theoretical C: 63.3%, H: 5.8%; experimental deviations <0.3%) .
  • Melting Point: Consistency with literature values (e.g., mp 123–124°C for related sulfonamides) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported IC₅₀ values for this compound’s enzyme inhibition?

Methodological Answer: Discrepancies may arise from:

  • Assay Variability: Differences in buffer pH (e.g., sodium acetate vs. phosphate buffers) or incubation time .
  • Stereochemical Effects: Epimerization during synthesis (e.g., chiral sulfonyl intermediates) .
  • Impurities: Trace by-products (e.g., unreacted sulfonyl chloride) affecting activity .

Resolution Strategies:

Replicate Assays: Use standardized conditions (e.g., pH 7.4, 37°C) .

Chiral HPLC: Separate stereoisomers using columns like Chiralpak AD-H .

LC-MS Profiling: Identify impurities (e.g., m/z 198.1 for de-benzylated by-products) .

Q. What strategies optimize the solubility of this compound for in vitro studies?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO:water (10:90) with 0.1% Tween-80 to enhance solubility while maintaining bioactivity .
  • Salt Formation: Prepare sodium salts via reaction with NaOH (1:1 molar ratio) to improve aqueous solubility (>5 mg/mL) .
  • pH Adjustment: Solubilize in mildly acidic buffers (pH 4.0–5.0) due to the carboxylic acid moiety (pKa ~2.8) .

Q. How does the sulfonyl group in this compound influence its binding affinity to biological targets?

Methodological Answer: The sulfonyl group:

  • Enhances Hydrogen Bonding: Acts as a hydrogen bond acceptor with enzyme active sites (e.g., serine proteases) .
  • Modulates Lipophilicity: LogP decreases by ~1.5 compared to non-sulfonylated analogs, affecting membrane permeability .
  • Structural Rigidity: Restricts conformational flexibility, improving target specificity (e.g., observed in X-ray crystallography of related sulfonamides) .

Experimental Validation:

  • Docking Simulations: Use AutoDock Vina to model interactions with target proteins (e.g., COX-2) .
  • SAR Studies: Compare IC₅₀ values of sulfonyl vs. non-sulfonyl derivatives .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.